7-Methylbenz[a]anthracene-d3
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Overview
Description
7-Methylbenz[a]anthracene-d3 is a deuterated derivative of 7-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes. The molecular formula of this compound is C19H11D3, and it has a molecular weight of 245.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenz[a]anthracene-d3 typically involves the deuteration of 7-Methylbenz[a]anthracene. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the deuterated compound. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenz[a]anthracene-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis and research.
Scientific Research Applications
7-Methylbenz[a]anthracene-d3 is widely used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in various studies. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its role in carcinogenesis and as a model compound in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methylbenz[a]anthracene-d3 involves its interaction with cellular components, leading to various biological effects. The compound is known to be metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA, causing mutations and potentially leading to cancer. The molecular targets include DNA and various proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benz[a]anthracene: The parent compound without the methyl group.
7-Methylbenzo[a]pyrene: A structurally related compound with different biological activities
Uniqueness
7-Methylbenz[a]anthracene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in various experimental setups, making it a valuable tool in scientific studies .
Properties
CAS No. |
1795033-70-3 |
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Molecular Formula |
C19H14 |
Molecular Weight |
245.339 |
IUPAC Name |
7-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-16-8-4-3-7-15(16)12-19-17(13)11-10-14-6-2-5-9-18(14)19/h2-12H,1H3/i1D3 |
InChI Key |
DIIFUCUPDHMNIV-FIBGUPNXSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C14 |
Synonyms |
7-Monomethylbenz[a]anthracene-d3; 3,4-Benz-9-methylanthracene-d3; NSC 30974-d3; |
Origin of Product |
United States |
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